GPX4 Binding Affinity of the 2-Methoxyacetamide Analog Versus the Unsubstituted Parent Scaffold
The introduction of a 2-methoxyacetyl group onto the morpholinobut-2-yn-1-yl scaffold modulates GPX4 binding affinity relative to the unsubstituted acetamide baseline. In surface plasmon resonance (SPR) experiments, the 2-methoxyacetamide analog displays a Kd of 315 nM for recombinant human GPX4, whereas the corresponding 2-unsubstituted acetamide (N-(4-morpholinobut-2-yn-1-yl)acetamide) exhibits approximately 2-fold weaker binding (Kd ≈ 650 nM) under identical assay conditions [1]. This suggests that the methoxy oxygen contributes favorable polar interactions within the GPX4 active site, enhancing target engagement.
| Evidence Dimension | GPX4 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 315 nM (2-methoxy-N-(4-morpholinobut-2-yn-1-yl)acetamide) |
| Comparator Or Baseline | Kd ≈ 650 nM (N-(4-morpholinobut-2-yn-1-yl)acetamide, unsubstituted analog) |
| Quantified Difference | ~2.1-fold improvement in binding affinity |
| Conditions | Surface plasmon resonance (SPR) assay; recombinant human GPX4 (unknown origin); ChEMBL/BindingDB curated data. |
Why This Matters
A 2-fold gain in target binding affinity can translate into a proportionally lower required concentration in cellular assays, directly impacting both in vitro potency and selectivity window against off-targets.
- [1] BindingDB. Binding affinity data for BDBM50649282 (CHEMBL5618364): Kd = 315 nM for GPX4; and comparator data for N-(4-morpholinobut-2-yn-1-yl)acetamide. Retrieved from BindingDB (https://www.bindingdb.org). View Source
